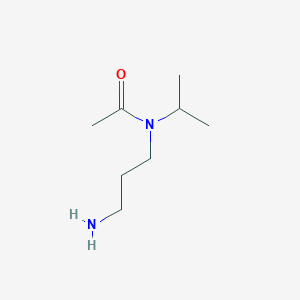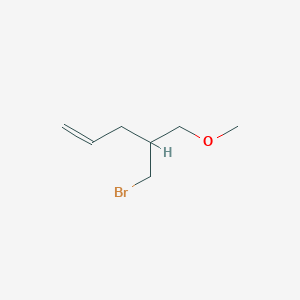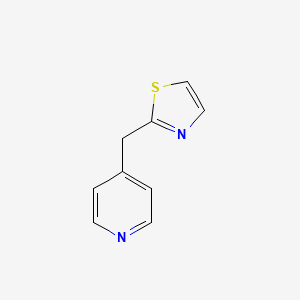
8-Bromo-5-methoxyquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-methoxyquinolin-3-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine and methoxy groups on the quinoline ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
The synthesis of 8-Bromo-5-methoxyquinolin-3-amine can be achieved through several methods. One common approach involves the reaction of 5-methoxyquinolin-3-amine with bromine in the presence of a suitable solvent. The reaction conditions typically include moderate temperatures and controlled addition of bromine to ensure selective bromination at the 8-position of the quinoline ring .
Industrial production methods for this compound may involve more efficient and scalable processes, such as transition metal-catalyzed reactions or microwave-assisted synthesis. These methods can offer higher yields and reduced reaction times compared to traditional synthetic routes .
Chemical Reactions Analysis
8-Bromo-5-methoxyquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromine substituent can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the 8-position of the quinoline ring .
Scientific Research Applications
8-Bromo-5-methoxyquinolin-3-amine has several scientific research applications:
Biology: The compound’s structural features make it a valuable probe for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 8-Bromo-5-methoxyquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses .
Comparison with Similar Compounds
8-Bromo-5-methoxyquinolin-3-amine can be compared with other quinoline derivatives, such as:
5-Bromo-8-methoxyquinolin-3-amine: This compound has a similar structure but with the bromine and methoxy groups at different positions, leading to distinct chemical and biological properties.
8-Hydroxyquinoline: A well-known quinoline derivative with a hydroxyl group at the 8-position, widely used for its antimicrobial and anticancer activities.
Quinolin-8-amine: Another related compound with an amine group at the 8-position, used in various synthetic and medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
8-bromo-5-methoxyquinolin-3-amine |
InChI |
InChI=1S/C10H9BrN2O/c1-14-9-3-2-8(11)10-7(9)4-6(12)5-13-10/h2-5H,12H2,1H3 |
InChI Key |
STGUZIDXKHILJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C=NC2=C(C=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B13193891.png)


![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid](/img/structure/B13193911.png)

![5-{4-ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13193919.png)


![3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13193930.png)
![2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol](/img/structure/B13193937.png)
![4-(4-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13193946.png)



